1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" involves starting with ethanone derivatives, followed by the introduction of a piperidine-1-sulfonyl group. This process was detailed in the synthesis of novel sulfones carrying biologically active hydrazides, hydrazonoyl cyanide, dihydropyridines, chromene, and benzochromene moieties, starting from the target compound (Bashandy et al., 2011). The structural confirmation of newly synthesized compounds relies heavily on techniques such as elemental analysis, IR, 1H NMR, and 13C NMR.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods and X-ray crystallography, providing insights into the compound's stereochemistry and conformation. The crystal structure of a closely related sulfonamide compound revealed a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom, indicating similar structural features could be expected for "1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one" (Girish et al., 2008).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, forming novel derivatives with potential anticancer activities. The functional groups present in the compound allow for the introduction of additional bioactive moieties, significantly expanding its chemical versatility (Bashandy et al., 2011).
Scientific Research Applications
Biological Activities of Piperidine Derivatives : A study by Khalid et al. (2016) synthesized a series of compounds related to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one, focusing on their biological activities. They found that these compounds showed promising activity against the butyrylcholinesterase enzyme, a significant finding in the context of potential therapeutic applications (Khalid et al., 2016).
Anticancer Activity : Bashandy et al. (2011) explored the synthesis of novel sulfones starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were then evaluated for their anticancer activity, particularly against the breast cancer cell line MCF7. This research highlights the potential use of these compounds in cancer therapy (Bashandy et al., 2011).
Antibacterial Activity : Merugu et al. (2010) conducted a study on the synthesis of compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone and evaluated their antibacterial activity. This research provides insights into the potential of these compounds in the development of new antibacterial agents (Merugu et al., 2010).
Enzyme Inhibition Studies : Another study by Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine and evaluated their activity against various enzymes. The compounds displayed significant activity against butyrylcholinesterase, highlighting their potential therapeutic applications (Khalid et al., 2013).
Synthesis and Molecular Docking : A study focusing on the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives provided insights into their structure and potential enzyme inhibition activities. Molecular docking studies were also conducted to examine their binding interactions with human proteins, suggesting their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).
Synthesis of Piperidine Derivatives : Research by Vardanyan (2018) discusses the methods of synthesis and pharmacological properties of various piperidine derivatives, including those related to 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one. This research contributes to the understanding of the synthesis process and potential applications of these compounds (Vardanyan, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11(15)12-5-7-13(8-6-12)18(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBYJBHDWBZZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353738 | |
Record name | 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one | |
CAS RN |
58722-34-2 | |
Record name | 1-[4-(1-Piperidinylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58722-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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